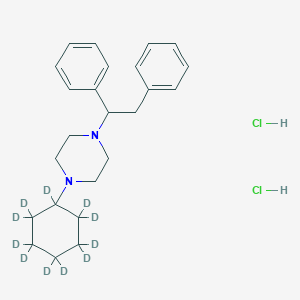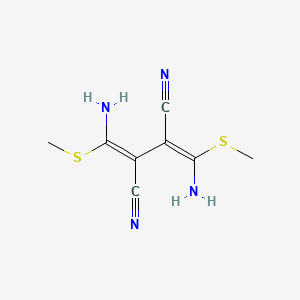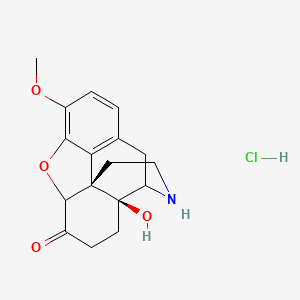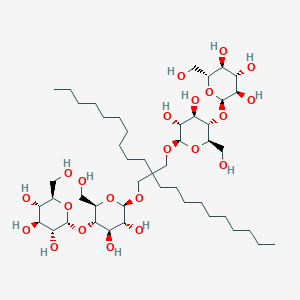
MT-45-d11 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MT-45-d11 (hydrochloride) is a deuterated analog of MT-45, a synthetic opioid. It is primarily used as an analytical reference material for the quantification of MT-45 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). MT-45-d11 (hydrochloride) is structurally unrelated to most opioids but exhibits analgesic activity similar to morphine in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MT-45-d11 (hydrochloride) involves the incorporation of deuterium atoms into the cyclohexyl ring of MT-45. The general synthetic route includes the following steps:
Deuteration of Cyclohexyl Ring: The cyclohexyl ring is deuterated using deuterium gas (D2) in the presence of a suitable catalyst.
Formation of Piperazine Derivative: The deuterated cyclohexyl compound is reacted with 1,2-diphenylethylamine to form the piperazine derivative.
Hydrochloride Formation: The final product is obtained by treating the piperazine derivative with hydrochloric acid to form the dihydrochloride salt
Industrial Production Methods
Industrial production of MT-45-d11 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle deuterated compounds and controlled substances .
Chemical Reactions Analysis
Types of Reactions
MT-45-d11 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
MT-45-d11 (hydrochloride) has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard for the quantification of MT-45 in biological samples using GC-MS or LC-MS.
Forensic Toxicology: Employed in forensic laboratories to detect and quantify MT-45 in toxicological analyses.
Pharmacological Studies: Used in research to study the pharmacokinetics and metabolism of MT-45.
Drug Development: Aids in the development of new synthetic opioids and their analogs
Mechanism of Action
MT-45-d11 (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate analgesic effects. The binding of MT-45-d11 to these receptors inhibits the release of neurotransmitters, leading to reduced pain perception. The compound’s deuterated nature does not significantly alter its mechanism of action compared to non-deuterated MT-45 .
Comparison with Similar Compounds
Similar Compounds
MT-45: The non-deuterated analog of MT-45-d11, with similar analgesic properties.
Methoxyacetyl fentanyl (hydrochloride): Another synthetic opioid with potent analgesic effects.
Morphine: A naturally occurring opioid with well-known analgesic properties
Uniqueness
MT-45-d11 (hydrochloride) is unique due to its deuterated structure, which makes it an ideal internal standard for analytical purposes. The incorporation of deuterium atoms enhances the compound’s stability and allows for more accurate quantification in mass spectrometric analyses .
Properties
CAS No. |
2747914-21-0 |
|---|---|
Molecular Formula |
C24H34Cl2N2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-(1,2-diphenylethyl)-4-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H/i3D2,8D2,9D2,14D2,15D2,23D;; |
InChI Key |
PDTBWROWBIVSFO-SWZFWARRSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])([2H])[2H])[2H].Cl.Cl |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N'-(4-chlorophenyl)urea](/img/structure/B10769450.png)
![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10769454.png)



![2-[8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B10769489.png)
![(2S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769499.png)
![Midazolam-D4 Maleate; 8-Chloro-6-(2-fluorophenyl-d4)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine maleate; 8-Chloro-1-methyl-6-(2,3,4,5-tetradeuterio-6-fluoro-phenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine maleate](/img/structure/B10769502.png)



![N-[(4R,6R)-2-[(2R,5R,6S)-5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10769535.png)
![N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B10769543.png)

